N-(4-fluorobenzyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide

CAS No.: 1421468-58-7

Cat. No.: VC7473696

Molecular Formula: C19H22FN3OS

Molecular Weight: 359.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421468-58-7 |

|---|---|

| Molecular Formula | C19H22FN3OS |

| Molecular Weight | 359.46 |

| IUPAC Name | N-[(4-fluorophenyl)methyl]-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide |

| Standard InChI | InChI=1S/C19H22FN3OS/c20-17-6-4-15(5-7-17)13-22-19(24)23-11-8-16(9-12-23)14-25-18-3-1-2-10-21-18/h1-7,10,16H,8-9,11-14H2,(H,22,24) |

| Standard InChI Key | CKKXOSQZNMERNK-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CSC2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)F |

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of N-(4-fluorobenzyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide likely involves a multi-step sequence, as inferred from related piperidine-carboxamide syntheses . A proposed pathway includes:

-

Piperidine Core Formation: Cyclization of appropriate precursors, such as glutaraldehyde or via Dieckmann condensation, to yield the piperidine ring.

-

Introduction of the Pyridin-2-ylthio Group: Thioether formation through nucleophilic substitution between a mercaptopyridine derivative and a halogenated piperidine intermediate.

-

Carboxamide Functionalization: Coupling the 4-fluorobenzylamine group to the piperidine core using carbodiimide-mediated amidation .

Key challenges include optimizing reaction yields and purity, particularly in thioether formation, which may require controlled pH and inert atmospheres to prevent oxidation.

Structural Features

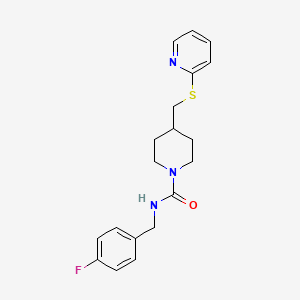

The compound’s structure (Figure 1) integrates several pharmacophoric elements:

-

Piperidine Ring: Confers conformational flexibility and potential interaction with biological targets such as G-protein-coupled receptors .

-

Pyridin-2-ylthio Methyl Group: The sulfur atom enhances lipophilicity, potentially improving blood-brain barrier penetration, while the pyridine ring offers hydrogen-bonding sites .

-

4-Fluorobenzyl Carboxamide: The fluorine atom modulates electronic properties and metabolic stability, a common strategy in CNS drug design .

Table 1: Molecular Properties of N-(4-Fluorobenzyl)-4-((Pyridin-2-ylthio)methyl)piperidine-1-carboxamide

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 359.46 g/mol |

| IUPAC Name | N-[(4-Fluorophenyl)methyl]-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide |

| SMILES | C1CN(CCC1CSC2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)F |

| InChI Key | CKKXOSQZNMERNK-UHFFFAOYSA-N |

Biological Activities and Mechanistic Insights

Antimicrobial and Anticancer Properties

Pyridine-thioether derivatives exhibit antimicrobial activity by disrupting bacterial cell membranes or enzyme function . The pyridin-2-ylthio group in this compound may similarly inhibit microbial growth, though empirical validation is required. In cancer research, piperidine-carboxamides have shown antiproliferative effects by interfering with tubulin polymerization or kinase signaling . Molecular docking studies could elucidate its binding affinity for oncogenic targets like EGFR or BRAF .

Table 2: Hypothesized Biological Targets and Mechanisms

Future Research Directions

Synthesis Optimization

-

Green Chemistry Approaches: Replace traditional solvents with ionic liquids or water to improve sustainability.

-

Catalytic Methods: Employ palladium or nickel catalysts for efficient thioether coupling .

Biological Evaluations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume